molecular formula C10H9F2NO3 B2916631 Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate CAS No. 333441-80-8

Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate

Cat. No.: B2916631
CAS No.: 333441-80-8
M. Wt: 229.183
InChI Key: NZCVFTGULVCKAX-UHFFFAOYSA-N
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Description

Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-oxoacetate moiety, which is further substituted with a 2,4-difluorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:

Ethyl oxalyl chloride+2,4-difluoroanilineEthyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate\text{Ethyl oxalyl chloride} + \text{2,4-difluoroaniline} \rightarrow \text{this compound} Ethyl oxalyl chloride+2,4-difluoroaniline→Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate can be compared with other similar compounds, such as:

    Ethyl 2-((2,4-dichlorophenyl)amino)-2-oxoacetate: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    Mthis compound: The methyl ester variant may have different solubility and reactivity profiles compared to the ethyl ester.

    Ethyl 2-((2,4-difluorophenyl)amino)-2-hydroxyacetate: The presence of a hydroxyl group instead of an oxo group can significantly alter the compound’s chemical properties and biological activity.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 2-(2,4-difluoroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCVFTGULVCKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoroaniline (10 g, 77 mmol) and triethylamine (12.95 mL, 93.00 mmol) in THF (50 mL) was added ethyl 2-chloro-2-oxoacetate (9.05 mL, 81.0 mmol) drop wise at 0° C. A white solid precipitated instantly. The reaction mixture was stirred at rt for 1 h. The solvent was evaporated, and Et2O was added. The solution was washed with 1N HCl (20 mL), saturated NaHCO3 and then brine, then the organic layer dried over MgSO4, filtered and concentrated to give Intermediate 11A (15.8 g, 68.9 mmol, 89.0% yield) as a white crystalline solid. HPLC/MS (Method L) RT=1.58 min, [M+H]+ 230.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.95 mL
Type
reactant
Reaction Step One
Quantity
9.05 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89%

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